molecular formula C20H18ClN3O2 B11478470 6-(3-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

6-(3-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11478470
M. Wt: 367.8 g/mol
InChI Key: FOWMFMWTVTXGIS-UHFFFAOYSA-N
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Description

6-(3-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrimidine precursor under acidic conditions to yield the desired pyrrolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(3-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein tyrosine kinases.

    Medicine: Explored for its anti-cancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(3-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound binds effectively within the active site of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-CHLOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein tyrosine kinases with high specificity makes it a promising candidate for drug development .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C20H18ClN3O2/c1-12-6-8-13(9-7-12)18-17-16(23(2)20(26)22-18)11-24(19(17)25)15-5-3-4-14(21)10-15/h3-10,18H,11H2,1-2H3,(H,22,26)

InChI Key

FOWMFMWTVTXGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC(=CC=C4)Cl)N(C(=O)N2)C

Origin of Product

United States

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